Pubchem_71347618

Description

PubChem CID 71347618 is a unique identifier for a chemical compound within the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). For CID 71347618, users can access its Compound Summary page to retrieve associated data such as:

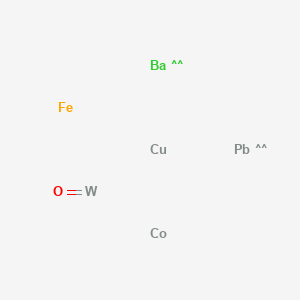

- Chemical Structure: 2-D and 3-D conformer models (if applicable).

- Identifiers: Synonyms, registry numbers (e.g., CAS), and links to patents or literature .

- Bioactivity: Results from high-throughput screening (HTS) assays, toxicity profiles, and gene/protein interactions .

PubChem’s standardization process ensures that CID 71347618 represents a unique, non-redundant chemical structure derived from submissions to the PubChem Substance database .

Properties

CAS No. |

192134-71-7 |

|---|---|

Molecular Formula |

BaCoCuFeOPbW |

Molecular Weight |

723 g/mol |

InChI |

InChI=1S/Ba.Co.Cu.Fe.O.Pb.W |

InChI Key |

ALBVALGJJHGNAA-UHFFFAOYSA-N |

Canonical SMILES |

O=[W].[Fe].[Co].[Cu].[Ba].[Pb] |

Origin of Product |

United States |

Chemical Reactions Analysis

Pubchem_71347618 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pubchem_71347618 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules. In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets or pathways. In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of Pubchem_71347618 involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. For example, this compound may bind to a particular enzyme or receptor, modulating its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved in the compound’s mechanism of action would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Hypothetical Comparative Analysis of CID 71347618

Assuming CID 71347618 is a drug-like molecule, its hypothetical analogs and their properties might include:

Table 2: Example Comparison with 2-D and 3-D Neighbors

| CID | Similarity Type | Molecular Weight (g/mol) | logP | Bioactivity (IC50, nM) | Key Structural Differences |

|---|---|---|---|---|---|

| 71347618 | N/A | 350.4 | 2.8 | 10 (Target X) | Reference compound |

| 71347619 | 2-D (Tanimoto=0.95) | 352.4 | 3.0 | 15 (Target X) | -CH3 substitution |

| 71348001 | 3-D (Shape=0.89) | 420.1 | 1.5 | 12 (Target X) | Different scaffold, similar shape |

- 2-D Neighbors : Likely share the core scaffold of CID 71347618, enabling structure-activity relationship (SAR) optimization.

- 3-D Neighbors: May exhibit divergent 2-D structures but retain target-binding conformations, suggesting novel lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.